Methyl 4-aminothieno[2,3-d]pyrimidine-6-carboxylate

GnRH antagonist industrial-scale synthesis thienopyrimidine intermediate

Researchers sourcing a reliable thieno[2,3-d]pyrimidine scaffold often encounter supply inconsistency and unvalidated synthetic routes. This compound resolves that risk as a patented, high-yield intermediate (Compound VI) for GnRH antagonists, replacing toxic CCl₄/magnesium routes. Measurable advantages: • Enables FRα/FRβ-selective dual GARFTase/AICARFTase inhibitor synthesis via 6-carboxylate elaboration. • Defined P-gp inhibitor scaffold with Ki of 480 nM in K562/ADR cells, enabling clean SAR optimization. • Validated starting point for low µM LIMK1 inhibitors and ATP-competitive kinase probes (CK2, EGFR).

Molecular Formula C8H7N3O2S
Molecular Weight 209.23 g/mol
CAS No. 155087-15-3
Cat. No. B176382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-aminothieno[2,3-d]pyrimidine-6-carboxylate
CAS155087-15-3
SynonymsMethyl 4-aminothieno[2,3-d]pyrimidine-6-carboxylate
Molecular FormulaC8H7N3O2S
Molecular Weight209.23 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(N=CN=C2S1)N
InChIInChI=1S/C8H7N3O2S/c1-13-8(12)5-2-4-6(9)10-3-11-7(4)14-5/h2-3H,1H3,(H2,9,10,11)
InChIKeyZEWBGJXFMLNCFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-Aminothieno[2,3-d]pyrimidine-6-carboxylate: Procurement and Differentiation Guide


Methyl 4-aminothieno[2,3-d]pyrimidine-6-carboxylate (CAS 155087-15-3) is a heterocyclic building block belonging to the thieno[2,3-d]pyrimidine class. Its core scaffold serves as a bioisostere of purines and is widely employed in medicinal chemistry for developing kinase inhibitors, antifolates, and other target-specific therapeutics [1]. The compound features a 4-amino group and a 6-methyl carboxylate ester, which together confer distinct reactivity and solubility properties that are critical for downstream synthetic elaboration and biological screening [2]. This compound is commercially available as a research reagent with typical purity specifications of 95–98%, and is used primarily as an intermediate in the synthesis of more complex pharmacologically active derivatives [3].

Scaffold Purine bioisostere for ATP-competitive kinase inhibitor design
Derivatization 6-methyl ester enables hydrolysis, aminolysis, and side-chain installation
Process Patent-validated intermediate for high-yield GnRH antagonist synthesis

Why This Thienopyrimidine Cannot Be Substituted by Analogs


Within the thieno[2,3-d]pyrimidine chemotype, the presence and position of functional groups dramatically alter both the compound's synthetic utility and its biological target engagement. Substitution at the 6-position with a methyl carboxylate ester, rather than a carboxylic acid, amide, or hydrogen, directly impacts the compound's performance in downstream chemical transformations and the physicochemical properties of resulting drug candidates [1]. For instance, the methyl ester serves as a critical handle for further derivatization via hydrolysis, aminolysis, or reduction, while the 4-amino group enables participation in nucleophilic substitution reactions . Replacing this specific compound with a 6-carboxylic acid analog, a 5-methyl substituted derivative, or a 2-alkylthio variant would alter the reaction outcomes, potentially necessitate different synthetic routes with lower yields, and produce final compounds with substantially different biological activity profiles. The evidence detailed in Section 3 quantifies these differences.

6-carboxylic acid or amide
May reduce coupling efficiency in ester-based derivatization sequences compared to the methyl ester.
2-alkylthio or 2-alkyl analogs
Engage different biological targets (e.g., P-gp modulation vs. folate inhibition), shifting research outcomes.
5-position substitution
Can sterically hinder 6-position side-chain installation, limiting synthetic utility for antifolate programs.

Quantitative Differentiation Evidence


Higher-Yield Intermediate for GnRH Antagonists

Methyl 4-aminothieno[2,3-d]pyrimidine-6-carboxylate (CAS 155087-15-3) is explicitly claimed as a key intermediate (Compound VI) in the patented industrial-scale synthesis of thieno[2,3-d]pyrimidine derivatives with GnRH antagonistic activity [1]. The patent describes a process that avoids expensive starting materials and high-risk reagents (e.g., carbon tetrachloride, metallic magnesium) used in prior art methods, thereby achieving a safer, simpler, and higher-yielding production route suitable for industrial large scale [1]. The methyl ester at the 6-position facilitates subsequent transformations that are less efficient when starting from the corresponding carboxylic acid analog due to differences in solubility and reactivity under the patented reaction conditions.

GnRH Process
Method context
Patented industrial route claims safer, simpler, higher-yield process vs. prior art using CCl4
Supports scale-up procurement with validated manufacturing route
Patent US 6,849,738 B2; specific to methyl ester intermediate
GnRH antagonist industrial-scale synthesis thienopyrimidine intermediate

Enhanced Cytotoxicity Against HeLa Cells

In vitro cytotoxicity assays demonstrate that methyl 4-aminothieno[2,3-d]pyrimidine-6-carboxylate exhibits an IC50 of 1.1 µM against HeLa cervical cancer cells . This value indicates a significantly higher potency compared to the 2-alkyl-substituted 4-aminothieno[2,3-d]pyrimidine analogs reported by MDPI (2023), where the most potent compound (compound 3) showed an IC50 of 13.42 µg/mL (equivalent to 0.045 µM) against MCF-7 breast cancer cells, but with substantially higher IC50 values against other cell lines and limited selectivity [1]. The unsubstituted methyl ester at the 6-position in the target compound thus appears to confer a distinct cytotoxic profile that may be advantageous for specific cancer cell lines like HeLa.

HeLa Cytotoxicity
Cell-model context
IC50 = 1.1 µM (HeLa); comparator analog shows variable potency across cell lines
Supports cervical cancer cell-model endpoint review
Cross-study; HeLa vs. MCF-7, conditions differ
anticancer cytotoxicity HeLa thienopyrimidine

P-Glycoprotein Inhibitory Activity

Methyl 4-aminothieno[2,3-d]pyrimidine-6-carboxylate and its derivatives have been identified as modulators of P-glycoprotein (P-gp), an ATP-binding cassette transporter implicated in multidrug resistance . Binding affinity data from BindingDB indicates a Ki of 480 nM for inhibition of P-gp in human drug-resistant K562/ADR cells, assessed by reduction in P-gp mediated rhodamine 123 efflux [1]. In contrast, a structurally distinct series of 2-alkylthio-4-aminothieno[2,3-d]pyrimidines, derived from the lead compound QB13, were tested in a daunorubicin accumulation assay and showed modulation of substrate specificity but with different potency and selectivity profiles that were not directly comparable due to differing assay endpoints [2]. The unsubstituted methyl ester at the 6-position in the target compound scaffold appears to confer a unique binding mode to P-gp compared to the 2-alkylthio substituted analogs.

P-gp Inhibition
Assay context
Ki = 480 nM (K562/ADR, rhodamine 123 efflux)
Supports MDR reversal research with defined nanomolar activity
Direct comparison to 2-alkylthio analogs limited by assay differences
P-glycoprotein multidrug resistance MDR modulator thienopyrimidine

Synthesis of Dual GARFTase/AICARFTase Inhibitors

Methyl 4-aminothieno[2,3-d]pyrimidine-6-carboxylate serves as a versatile precursor for synthesizing 6-substituted thieno[2,3-d]pyrimidine analogs that act as dual inhibitors of glycinamide ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase) in de novo purine biosynthesis [1]. These 6-substituted compounds demonstrate selective uptake via folate receptors (FRα and FRβ) and exhibit anti-proliferative activity against FRα-expressing KB tumor cells and NCI-IGROV1 ovarian cancer cells [1]. In contrast, 2-alkylthio-4-aminothieno[2,3-d]pyrimidines (e.g., the QB13 series) are primarily explored as P-glycoprotein modulators rather than folate pathway inhibitors, reflecting a divergent target engagement profile dictated by the substitution pattern [2]. The presence of the 6-carboxylate methyl ester in the target compound enables the installation of extended aryl side-chains via the 6-position, a synthetic maneuver that is sterically and electronically less favorable in 2-substituted analogs.

Antifolate Inhibition
Class-level inference
Enables dual GARFTase/AICARFTase inhibitors with FR-selective uptake; not accessible from 2-substituted analogs
Supports folate pathway-targeted inhibitor development
Compound-specific IC50 values not reported for core ester
antifolate GARFTase AICARFTase folate receptor purine biosynthesis

LIMK1 Inhibition via Scaffold Reversal

4-Aminobenzothieno[3,2-d]pyrimidines were previously identified as LIMK1 inhibitors via high-throughput screening. Through a scaffold reversal strategy, researchers identified a series of 5,6-substituted 4-aminothieno[2,3-d]pyrimidines with low micromolar inhibition of LIMK1 [1]. The presence of substituents at both the 5- and 6-positions—with the 6-carboxylate methyl ester being a prototypical example—was essential for achieving this inhibitory activity. This scaffold-hopping success demonstrates that the 4-aminothieno[2,3-d]pyrimidine core bearing a 6-carboxylate ester offers a chemically distinct yet biologically validated alternative to the benzothieno[3,2-d]pyrimidine scaffold, with potentially improved synthetic accessibility and divergent physicochemical properties.

LIMK1 Inhibition
Class-level inference
Scaffold-hopping from benzothienopyrimidines yields low µM LIMK1 inhibitors with 5,6-disubstitution
Validated core scaffold for LIMK1 kinase inhibitor research
Synthetic tractability advantage over benzothieno scaffold
LIMK1 inhibitor scaffold hopping kinase inhibitor thienopyrimidine

Optimal Research and Industrial Application Scenarios


Antifolate Agents Targeting FR-Expressing Tumors

Procure methyl 4-aminothieno[2,3-d]pyrimidine-6-carboxylate as a starting material for constructing 6-substituted thieno[2,3-d]pyrimidine analogs that act as dual GARFTase/AICARFTase inhibitors with selective folate receptor-mediated tumor uptake [1]. This application is specifically supported by evidence showing that the 6-carboxylate ester enables installation of 3-4 carbon bridge side-chains that confer FRα/FRβ selectivity and dual enzyme inhibition, a synthetic strategy not readily achieved with 2-substituted thienopyrimidine analogs.

P-Glycoprotein Modulators for Multidrug Resistance

Use methyl 4-aminothieno[2,3-d]pyrimidine-6-carboxylate as a core scaffold for designing P-glycoprotein (P-gp) inhibitors aimed at reversing multidrug resistance in cancer therapy [2]. Derivatives of this compound have demonstrated P-gp inhibition with a Ki of 480 nM in K562/ADR cells, providing a defined starting point for SAR optimization. In contrast, 2-alkylthio-substituted thienopyrimidine analogs exhibit substrate-specific modulation rather than a single inhibitory potency, making the 6-carboxylate methyl ester scaffold preferable for programs seeking a clean, quantifiable P-gp inhibition phenotype.

Industrial Intermediate for GnRH Antagonists

Employ methyl 4-aminothieno[2,3-d]pyrimidine-6-carboxylate as a key intermediate (Compound VI) in the patented, high-yield, industrial-scale synthesis of thieno[2,3-d]pyrimidine derivatives with GnRH antagonistic activity [3]. The patented process explicitly claims this specific methyl ester intermediate as part of a safer, simpler, and higher-yielding route that avoids toxic carbon tetrachloride and risky metallic magnesium, offering a clear procurement advantage over alternative carboxylate intermediates that lack this validated manufacturing pedigree.

Kinase Inhibitor Scaffold for LIMK1

Leverage methyl 4-aminothieno[2,3-d]pyrimidine-6-carboxylate as a validated starting scaffold for LIMK1 inhibitor development [4]. Scaffold reversal from benzothieno[3,2-d]pyrimidines identified 5,6-substituted 4-aminothieno[2,3-d]pyrimidines as low micromolar LIMK1 inhibitors, establishing this core as a synthetically tractable alternative. Additionally, the 4-aminothieno[2,3-d]pyrimidine scaffold broadly serves as a purine bioisostere for developing ATP-competitive kinase inhibitors across multiple targets, including CK2 and EGFR [5].

Application
Selection Property
Validation Focus
FR-targeted antifolate inhibitor research
6‑position derivatization for side‑chain installation
GARFTase/AICARFTase dual inhibition and FR selectivity profiling
P‑gp modulation studies for MDR reversal
6‑carboxylate methyl ester core (distinct from 2‑alkylthio)
P‑gp inhibition Ki and efflux assay benchmarking
Industrial‑scale GnRH antagonist intermediate
Patent‑validated high‑yield synthesis route
Process safety, scalability, and yield assessment
LIMK1 kinase inhibitor scaffold research
Scaffold‑hopping validated thieno[2,3‑d]pyrimidine core
LIMK1 inhibition assay and kinase selectivity review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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